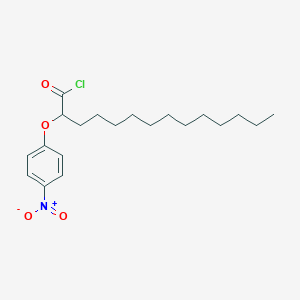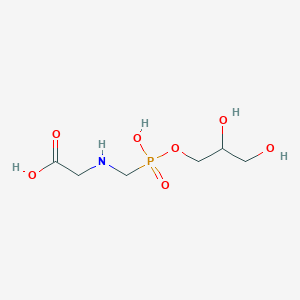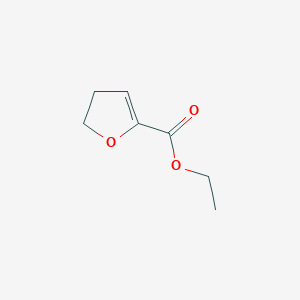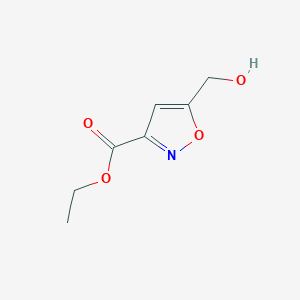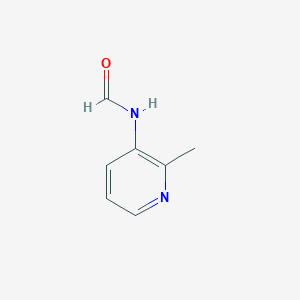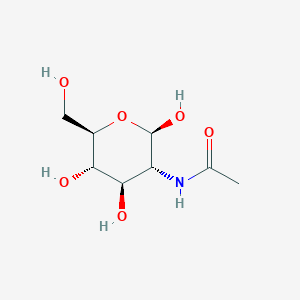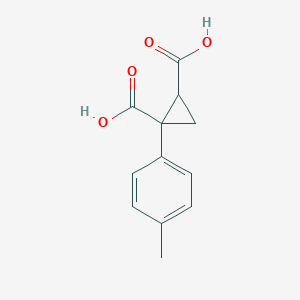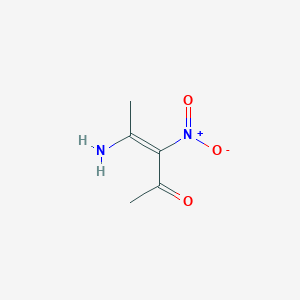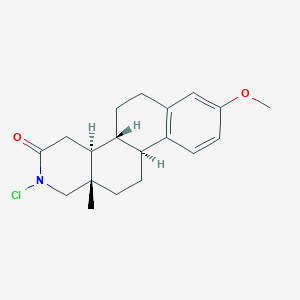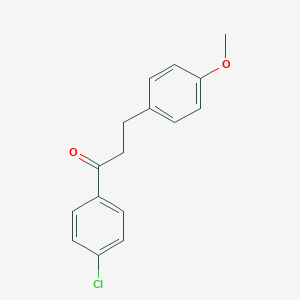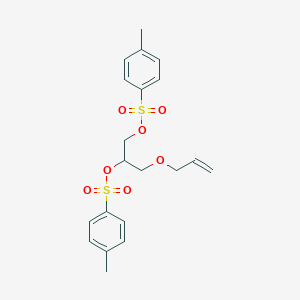
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) is a chemical compound that is commonly known as Bis(4-methylbenzenesulfonate) PEG2000 vinyl ether or BMPS-PEG2000-VE. It is a water-soluble crosslinking agent that is widely used in scientific research applications. This compound has unique properties that make it an ideal candidate for various research purposes.
Mechanism Of Action
The mechanism of action of BMPS-PEG2000-VE is based on its ability to crosslink polymeric materials. The compound reacts with functional groups, such as hydroxyl and amine groups, on the surface of the polymer to form covalent bonds. This crosslinking process results in the formation of a three-dimensional network that improves the mechanical properties of the material. The crosslinked material can also be used as a drug delivery system, as the drug can be incorporated into the polymer network.
Biochemical And Physiological Effects
BMPS-PEG2000-VE has been shown to have low toxicity and is biocompatible. Studies have shown that the compound does not cause any significant physiological or biochemical effects in vitro and in vivo. This makes it an ideal candidate for various biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of BMPS-PEG2000-VE is its ability to crosslink various polymeric materials. This makes it a versatile compound that can be used in a wide range of applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations of BMPS-PEG2000-VE is its high cost, which may limit its use in some research applications.
Future Directions
There are several future directions for the use of BMPS-PEG2000-VE in scientific research. One potential direction is the use of the compound in the development of new drug delivery systems. The compound can be used to modify the surface of nanoparticles and liposomes to improve their stability and drug release properties. Another potential direction is the use of BMPS-PEG2000-VE in tissue engineering applications. The compound can be used to crosslink various biomaterials to create scaffolds for tissue regeneration. Additionally, the use of BMPS-PEG2000-VE in the development of biosensors and diagnostic tools is also an area of future research.
Synthesis Methods
The synthesis of BMPS-PEG2000-VE involves the reaction between 1,2-propanediol, 3-(2-propenyloxy)- and bis(4-methylbenzenesulfonyl) imide. The reaction is carried out in the presence of a base catalyst, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at room temperature and takes several hours to complete. The product is then purified by column chromatography to obtain a pure compound.
Scientific Research Applications
BMPS-PEG2000-VE is widely used in scientific research applications. It is commonly used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials. The compound is also used in the preparation of drug delivery systems, such as liposomes and nanoparticles. BMPS-PEG2000-VE can be used to modify surfaces of various materials, such as glass, silicon, and gold, to improve their biocompatibility and functionality.
properties
CAS RN |
114719-19-6 |
|---|---|
Product Name |
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) |
Molecular Formula |
C20H24O7S2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)sulfonyloxy-3-prop-2-enoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O7S2/c1-4-13-25-14-18(27-29(23,24)20-11-7-17(3)8-12-20)15-26-28(21,22)19-9-5-16(2)6-10-19/h4-12,18H,1,13-15H2,2-3H3 |
InChI Key |
JMTBSYSSBBSFBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C |
synonyms |
1,2-PROPANEDIOL,3-(2-PROPENYLOXY)-,BIS(4-METHYLBENZENESULFONATE) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



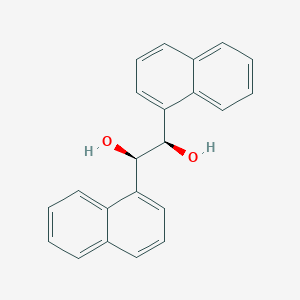
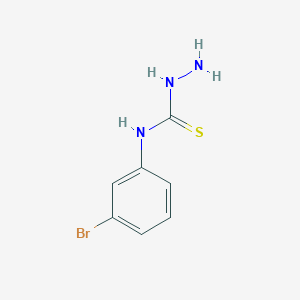
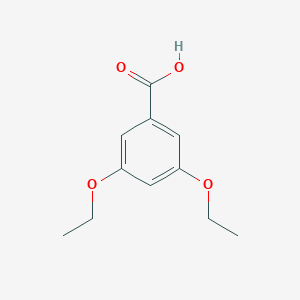
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
